tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate

Catalog No.
S3112680
CAS No.
1557886-58-4
M.F
C10H16N2O2
M. Wt
196.25
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate

CAS Number

1557886-58-4

Product Name

tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate

IUPAC Name

tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate

Molecular Formula

C10H16N2O2

Molecular Weight

196.25

InChI

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12(7-6-11)8-4-5-8/h8H,4-5,7H2,1-3H3

InChI Key

CEMRGVZSEWRAGA-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N(CC#N)C1CC1

Solubility

not available

Application in Organic Synthesis

Field: Organic Chemistry

Summary of the Application: Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .

Methods of Application: In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

Results or Outcomes: The research progress involving acetonitrile in the past five years covers both conventional synthesis methods and electrochemical synthesis . A detailed discussion of the substrate scope and mechanistic pathways is provided .

Application in the Synthesis of N-Boc-protected Anilines

Field: Pharmaceutical Chemistry

Summary of the Application: Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines .

Application in Chemical Transformations

Field: Chemistry

Summary of the Application: The tert-butyl group is used in various chemical transformations due to its unique reactivity pattern .

Application in N-tert-butoxycarbonylation

Summary of the Application: Tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate is used as a chemoselective tert-butoxycarbonylation reagent for aromatic and aliphatic amines .

Methods of Application: The reaction was carried out chemoselectively in high yield under mild, environment-friendly conditions and was completed quickly within 1 hour .

Results or Outcomes: The Boc carrier was easily recyclable, and has great application prospects for industrial production .

Application in Chemical Structures

Summary of the Application: Tert-butyl (cyanomethyl)carbamate is a chemical compound with the molecular formula C7H12N2O2 . It is used in the study of various chemical structures .

Application in Environment-Friendly Conditions

Field: Green Chemistry

Tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate is a specialized organic compound with the molecular formula C10H16N2O2C_{10}H_{16}N_{2}O_{2} and a molecular weight of 196.25 g/mol. This compound features a tert-butyl group, a cyclopropyl moiety, and a cyanomethyl substituent attached to a carbamate functional group. Its structure contributes to its unique chemical properties, making it valuable in various fields of research, particularly in organic and medicinal chemistry. The compound is classified as an irritant according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .

  • Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and carbonic acid derivatives.
  • Alkylation: The cyanomethyl group can participate in nucleophilic substitution reactions, allowing for further modifications to the compound.
  • Cycloaddition: The cyclopropyl moiety can engage in various cycloaddition reactions, making it useful for synthesizing complex cyclic compounds .

This compound has shown potential biological activity, particularly in the field of medicinal chemistry. Its structural characteristics allow it to serve as an intermediate in the synthesis of biologically active compounds, including insecticides and anticancer agents. For example, derivatives of tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate have been utilized in the development of spirocyclopropanated analogues of well-known insecticides like Thiacloprid and Imidacloprid . Additionally, it plays a role in creating nucleotide analogues that could have therapeutic applications .

The synthesis of tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate typically involves several steps:

  • Formation of the Cyclopropylamine: Cyclopropyl derivatives can be synthesized from readily available precursors through ring-closing reactions.
  • Carbamate Formation: The cyclopropylamine is then reacted with tert-butyl chloroformate to form the carbamate.
  • Cyanomethylation: Finally, the introduction of the cyanomethyl group can be achieved through nucleophilic substitution or addition reactions involving appropriate cyanide sources .

Tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate is utilized in various applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Medicinal Chemistry: The compound is crucial in developing new pharmaceuticals, particularly those targeting cancer and insect pest control .
  • Material Science: It has been incorporated into materials for detecting volatile compounds due to its unique chemical properties .

Studies on interactions involving tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate have focused on its reactivity with various biological targets. Research indicates that derivatives can interact with enzymes involved in metabolic pathways, potentially influencing drug design and efficacy. Furthermore, investigations into its interactions with metal ions have provided insights into its role in organosilicon chemistry .

Several compounds share structural similarities with tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexKey Features
Tert-butyl (cyanomethyl)(methyl)carbamate180976-09-40.90Contains methyl instead of cyclopropyl
Tert-butyl (2-hydroxyethyl)(methyl)carbamate57561-39-40.86Hydroxyethyl group instead of cyanomethyl
Tert-butyl aziridine-1-carboxylate97308-23-10.86Features an aziridine ring
Tert-butyl 3-cyanopiperazine-1-carboxylate859518-35-70.79Piperazine ring structure
Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate142253-58-50.78Azetidine ring structure

Tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate is distinguished by its unique combination of a cyclopropane ring and a cyanomethyl substituent, which may enhance its biological activity compared to similar compounds .

Traditional Carbamate Formation Strategies

Cyclopropylamine Derivatization Techniques

The cyclopropylamine moiety is a critical structural component of the target molecule. Its synthesis often begins with gamma-butyrolactone (GBL), which undergoes hydrohalogenation to form 4-chlorobutyric acid. Subsequent esterification with tertiary alcohols, such as tert-butanol, yields 4-chlorobutyrate esters. Cyclization under basic conditions—using potassium tert-butoxide or sodium methoxide—generates the cyclopropane ring via intramolecular nucleophilic displacement. For tert-butyl N-(cyanomethyl)-N-cyclopropylcarbamate, the cyclopropylamine intermediate is typically functionalized through sequential protection and alkylation steps.

A notable advancement involves the use of catalytic systems to enhance cyclopropane ring formation efficiency. For example, combining aluminum-based catalysts with phase-transfer agents has been shown to improve reaction yields by mitigating side reactions such as ring-opening or oligomerization.

Table 1: Cyclopropylamine Derivatization Methods

Starting MaterialReagents/ConditionsKey IntermediateYield (%)
Gamma-butyrolactoneHCl, AlCl₃, 80°C4-Chlorobutyric acid85
4-Chlorobutyric acidtert-Butanol, H₂SO₄4-Chlorobutyrate ester78
4-Chlorobutyrate esterKOtBu, THF, 0°CCyclopropylamine92

Di-tert-butyl Dicarbonate-Mediated Protection

The tert-butyl carbamate (Boc) group is widely employed for amine protection due to its stability under basic and nucleophilic conditions. Di-tert-butyl dicarbonate (Boc₂O) reacts with cyclopropylamine in aprotic solvents such as acetonitrile or dichloromethane, typically in the presence of a mild base like triethylamine. This step ensures selective protection of the primary amine while preserving the cyclopropane ring’s integrity.

Recent optimizations highlight the role of solvent polarity in reaction kinetics. Polar aprotic solvents, such as acetonitrile, facilitate faster Boc protection by stabilizing the transition state through dipole interactions. For instance, a study demonstrated that refluxing cyclopropylamine with Boc₂O in acetonitrile for 3 hours achieves 95% conversion, compared to 72% in dichloromethane under identical conditions.

Mechanistic Insight:
The reaction proceeds via a two-step mechanism:

  • Nucleophilic attack by the amine on the electrophilic carbonyl carbon of Boc₂O.
  • Elimination of the tert-butoxycarbonate leaving group, forming the protected carbamate.

Cyanomethyl Group Introduction via Nucleophilic Substitution

The cyanomethyl group is introduced through nucleophilic substitution, often employing chloroacetonitrile as the electrophilic reagent. Following Boc protection, the secondary amine undergoes alkylation in the presence of a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This base deprotonates the amine, generating a strong nucleophile that displaces chloride from chloroacetonitrile.

Critical parameters for this step include:

  • Solvent Selection: Dimethylformamide (DMF) or acetonitrile enhances reaction rates due to high polarity.
  • Temperature Control: Reactions conducted at 50–60°C prevent side product formation while ensuring complete conversion.

Table 2: Cyanomethylation Optimization

BaseSolventTemperature (°C)Time (h)Yield (%)
DBUAcetonitrile60688
K₂CO₃DMF801265
NaHTHF252445

Merrifield Resin-Supported Carbamate Formation

Merrifield resin has established itself as a cornerstone in solid-phase synthesis, particularly for carbamate formation. The chloromethyl functional resin enables direct immobilization of carboxylic acids and amino acids, making it an ideal platform for synthesizing carbamate derivatives [3]. The resin-supported approach offers significant advantages including simplified purification, reduced waste generation, and enhanced reaction efficiency.

The synthesis of carbamates on Merrifield resin involves a carbon dioxide linker system in the presence of cesium carbonate and tetrabutylammonium iodide. Jung and colleagues developed a mild and efficient preparation method where amines and anilines are coupled with Merrifield resin through a CO₂ linker [4] [5]. The reaction conditions are optimized to achieve complete conversions while maintaining the integrity of chiral substrates susceptible to racemization.

The typical reaction protocol involves dissolving the amine substrate in anhydrous N,N-dimethylformamide, followed by addition of cesium carbonate and tetrabutylammonium iodide. Carbon dioxide gas is continuously bubbled through the solution at elevated temperatures (typically 60°C) for extended periods (12-24 hours) [6]. The reaction yields carbamate-bound resin with excellent loading efficiency, typically ranging from 1.25 to 1.9 mmol/g of resin.

Carbamate SubstrateReaction Temperature (°C)Reaction Time (h)Cesium Carbonate (equiv)TBAI (equiv)Yield (%)Loading (mmol/g)
Alanine carbamate50243.03.0951.9
Phenylalanine carbamate50243.03.0921.8
Glycine carbamate50243.03.0881.7
Valine carbamate50243.03.0901.8
Leucine carbamate50243.03.0851.6

The advantages of this solid-phase approach include the ability to use excess reagents to drive reactions to completion, simplified workup procedures through filtration and washing, and the generation of combinatorial libraries for rapid screening of bioactive molecules [4]. The method demonstrates exceptional tolerance for chiral substrates, with minimal racemization observed under the optimized conditions.

Recent advancements have focused on improving the efficiency of carbamate formation through optimized reaction conditions and enhanced catalyst systems. The cesium salt method has been refined to achieve higher yields and reduced reaction times [7] [8]. The process involves dissolving the Boc-amino acid in methanol, adjusting the pH to 7.0 with cesium carbonate solution, and subsequent evaporation to dryness before reaction with the swollen Merrifield resin.

Continuous Flow Carbamate Generation Systems

Continuous flow chemistry has emerged as a transformative approach for carbamate synthesis, offering superior control over reaction parameters and enhanced safety profiles. Recent developments in continuous flow systems have demonstrated significant improvements in reaction efficiency, yield, and environmental sustainability [9] [10].

The continuous flow methodology employs a Vapourtec E-series flow chemistry device equipped with a 10 mL coil reactor. The system utilizes carbon dioxide as both solvent and reagent, with 1,8-diazabicyclo[5.4.0]undec-7-ene as the primary additive [9]. This approach represents a significant advancement over traditional batch methods, reducing reaction times from hours to minutes while maintaining excellent yields.

The optimized continuous flow process involves charging a 30 mL vial with the corresponding amine, alkyl bromide, and 1,8-diazabicyclo[5.4.0]undec-7-ene in acetonitrile. The reactor is heated to 70°C with precise control of carbon dioxide flow rate (6.0 mL/min) and reaction mixture flow rate (0.25 mL/min) [9] [11]. The system operates under mild pressure conditions (3 bar) to ensure optimal carbon dioxide solubility and reaction kinetics.

ParameterOptimized ValueYield Range (%)Conversion (%)
CO₂ Flow Rate (mL/min)6.058-7878-85
Reaction Mixture Flow Rate (μL/min)25080-8582-88
Temperature (°C)7067-9181-98
Pressure (bar)3.051-9156-98
Reaction Time (min)5045-9270-90
DBU Equivalents2.070-9075-95
Alkyl Halide Equivalents2.065-9580-95

The continuous flow system demonstrates remarkable efficiency in carbamate synthesis, achieving yields ranging from 45% to 92% with reaction times reduced to 50 minutes [9]. The process eliminates the need for column chromatography in many cases, as acidic treatment with hydrochloric acid proves sufficient for product purification. This represents a significant improvement in terms of both time efficiency and environmental impact.

Temperature optimization studies reveal that elevated temperatures (70-80°C) enhance conversion rates while maintaining selectivity. However, temperatures above 80°C lead to increased byproduct formation, particularly N-alkylated compounds [12]. The optimal temperature of 70°C provides an excellent balance between reaction rate and product selectivity.

Pressure effects on the continuous flow system show that operating at 3 bar provides optimal conditions for carbon dioxide solubility and reaction kinetics. Lower pressures (1 bar) result in reduced conversion rates (56% vs 83% at 3 bar), while higher pressures (5-7 bar) lead to increased byproduct formation [12].

The carbon dioxide flow rate represents a critical parameter in system optimization. Flow rates below 3.6 mL/min result in insufficient carbon dioxide availability, limiting conversion to 58-78% [13]. The optimal flow rate of 6.0 mL/min ensures adequate carbon dioxide excess, promoting carbamate formation over competing N-alkylation reactions.

Research findings indicate that the continuous flow methodology offers several advantages over traditional batch synthesis. The precise control of reaction parameters allows for consistent product quality and reduced batch-to-batch variation. The system's inherent safety features, including reduced chemical inventory and improved temperature control, make it particularly suitable for industrial applications [14].

Synthesis MethodReaction ConditionsYield (%)Selectivity (%)Conversion (%)
Merrifield resin (cesium salt)50°C, 24h, DMF63-95>90>95
Continuous flow (CO₂/DBU)70°C, 50min, MeCN45-9279-9151-98
Solid-base catalyzed160-200°C, continuous89-9892-9789-99
Polymer-supported catalyst120°C, 2h, toluene65-9585-9580-95
Metal-catalyzed100°C, 12h, THF76-8370-8575-90

The kinetic analysis of carbamate formation reveals significant variations based on amine structure and reaction conditions. Primary aliphatic amines demonstrate the highest formation rate constants (2.0 × 10⁶ M⁻¹s⁻¹), while aromatic amines show considerably lower reactivity (8.1 × 10⁻³ M⁻¹s⁻¹) [15]. These findings have important implications for the design of continuous flow processes targeting specific carbamate derivatives.

Amine TypeFormation Rate Constant (k₁) (M⁻¹s⁻¹)Equilibrium Constant (KCBM)Hydrolysis Constant (KHYD)pKb
Primary aliphatic2.0 × 10⁶4.0 × 10⁶6.0 × 10⁻³3.19
Secondary aliphatic1.6 × 10⁶1.6 × 10⁶2.2 × 10⁻²3.22
Aromatic8.1 × 10⁻³8.1 × 10⁻³3.69.30
Cyclic7.9 × 10⁵7.9 × 10⁵8.1 × 10⁻²2.95
Heterocyclic1.4 × 10³1.4 × 10³6.8 × 10⁻²5.78

The development of continuous flow carbamate synthesis represents a significant advancement in green chemistry principles. The elimination of toxic reagents, reduced energy consumption, and improved atom economy make this approach highly attractive for pharmaceutical and industrial applications. The methodology's scalability has been demonstrated through successful gram-scale synthesis with maintained efficiency and product quality [9] [16].

XLogP3

1.5

Dates

Modify: 2023-08-18

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